molecular formula C21H19N5O6S2 B11706390 8-hydroxy-7-[(6-hydroxy-8-oxo-3,4-dihydro-2H,8H-pyrimido[2,1-b][1,3]thiazin-7-yl)(3-nitrophenyl)methyl]-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazin-6-one

8-hydroxy-7-[(6-hydroxy-8-oxo-3,4-dihydro-2H,8H-pyrimido[2,1-b][1,3]thiazin-7-yl)(3-nitrophenyl)methyl]-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazin-6-one

Cat. No.: B11706390
M. Wt: 501.5 g/mol
InChI Key: MAPPWCHRTRULKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-HYDROXY-7-({8-HYDROXY-6-OXO-2H,3H,4H,6H-PYRIMIDO[2,1-B][1,3]THIAZIN-7-YL}(3-NITROPHENYL)METHYL)-2H,3H,4H,6H-PYRIMIDO[2,1-B][1,3]THIAZIN-6-ONE is a complex organic compound with a unique structure that includes multiple heterocyclic rings

Preparation Methods

The synthesis of 8-HYDROXY-7-({8-HYDROXY-6-OXO-2H,3H,4H,6H-PYRIMIDO[2,1-B][1,3]THIAZIN-7-YL}(3-NITROPHENYL)METHYL)-2H,3H,4H,6H-PYRIMIDO[2,1-B][1,3]THIAZIN-6-ONE involves multiple steps. One common synthetic route includes the condensation of appropriate starting materials under controlled conditions. For example, the reaction of 8-hydroxy-6-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine with 3-nitrobenzaldehyde in the presence of a base can lead to the formation of the desired product. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and electrophiles like halogens for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

8-HYDROXY-7-({8-HYDROXY-6-OXO-2H,3H,4H,6H-PYRIMIDO[2,1-B][1,3]THIAZIN-7-YL}(3-NITROPHENYL)METHYL)-2H,3H,4H,6H-PYRIMIDO[2,1-B][1,3]THIAZIN-6-ONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with DNA, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar compounds include other pyrimido[2,1-b][1,3]thiazine derivatives Compared to these compounds, 8-HYDROXY-7-({8-HYDROXY-6-OXO-2H,3H,4H,6H-PYRIMIDO[2,1-B][1,3]THIAZIN-7-YL}(3-NITROPHENYL)METHYL)-2H,3H,4H,6H-PYRIMIDO[2,1-B][1,3]THIAZIN-6-ONE may exhibit unique properties due to the presence of the nitrophenyl group and additional hydroxyl groups

Properties

Molecular Formula

C21H19N5O6S2

Molecular Weight

501.5 g/mol

IUPAC Name

8-hydroxy-7-[(8-hydroxy-6-oxo-3,4-dihydro-2H-pyrimido[2,1-b][1,3]thiazin-7-yl)-(3-nitrophenyl)methyl]-3,4-dihydro-2H-pyrimido[2,1-b][1,3]thiazin-6-one

InChI

InChI=1S/C21H19N5O6S2/c27-16-14(18(29)24-6-2-8-33-20(24)22-16)13(11-4-1-5-12(10-11)26(31)32)15-17(28)23-21-25(19(15)30)7-3-9-34-21/h1,4-5,10,13,27-28H,2-3,6-9H2

InChI Key

MAPPWCHRTRULKW-UHFFFAOYSA-N

Canonical SMILES

C1CN2C(=O)C(=C(N=C2SC1)O)C(C3=CC(=CC=C3)[N+](=O)[O-])C4=C(N=C5N(C4=O)CCCS5)O

Origin of Product

United States

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